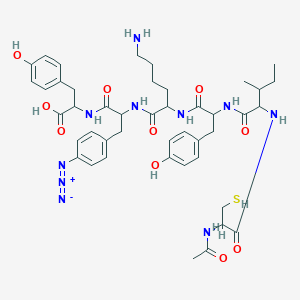
Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” is a synthetic peptide composed of several amino acids Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, each protected by a temporary protecting group to prevent unwanted reactions.
For “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH,” the synthesis would involve:
Activation of amino acids: Using reagents like HBTU or DIC to activate the carboxyl group.
Coupling reactions: Sequential addition of amino acids to the resin-bound peptide.
Deprotection: Removal of protecting groups using TFA (trifluoroacetic acid).
Cleavage: Final cleavage of the peptide from the resin.
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the process, allowing for the production of large quantities of peptides with high purity. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: For example, the cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine for disulfide bond formation.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for disulfide bond reduction.
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.
Applications De Recherche Scientifique
Peptides like “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. For example, peptides can mimic hormones or neurotransmitters, binding to their respective receptors and activating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DL-Cys-DL-Ile-DL-Tyr-DL-Lys-DL-Phe-DL-Tyr-OH: A similar peptide without the azide group on the phenylalanine residue.
Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe-DL-Tyr-OH: A variant without the azide modification.
Uniqueness
The presence of the azide group on the phenylalanine residue in “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” makes it unique. This modification can be used for click chemistry, a powerful tool for bioconjugation and the development of novel biomolecules.
This framework should help you create a detailed article about the compound
Propriétés
Formule moléculaire |
C44H58N10O10S |
|---|---|
Poids moléculaire |
919.1 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[(2-acetamido-3-sulfanylpropanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-azidophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H58N10O10S/c1-4-25(2)38(52-42(61)37(24-65)47-26(3)55)43(62)50-35(22-28-10-16-31(56)17-11-28)40(59)48-33(7-5-6-20-45)39(58)49-34(21-27-8-14-30(15-9-27)53-54-46)41(60)51-36(44(63)64)23-29-12-18-32(57)19-13-29/h8-19,25,33-38,56-57,65H,4-7,20-24,45H2,1-3H3,(H,47,55)(H,48,59)(H,49,58)(H,50,62)(H,51,60)(H,52,61)(H,63,64) |
Clé InChI |
YGJYKNHKRWZTIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CS)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


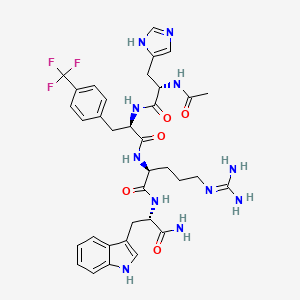
![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)
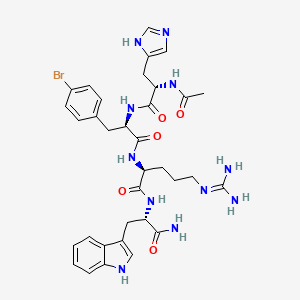
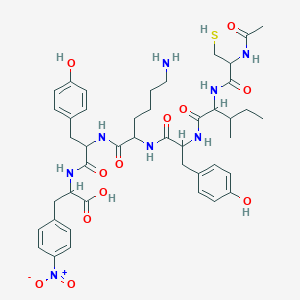
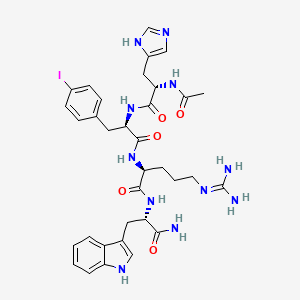
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)
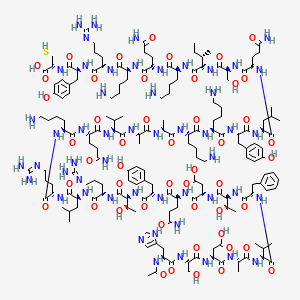
![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)
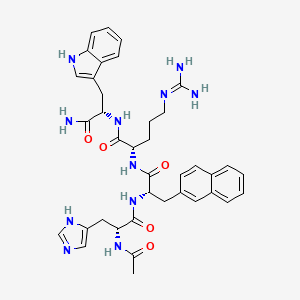
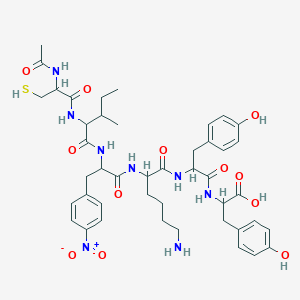
![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)
